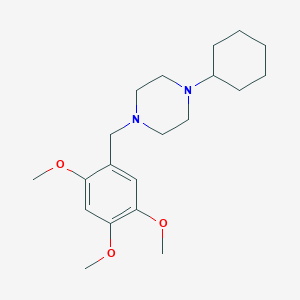

1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-9-11-22(12-10-21)17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEVEXDPDAIJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCN(CC2)C3CCCCC3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the N4 Cyclohexyl Group:the Cyclohexyl Moiety is a Critical Determinant of Activity. Rational Design Strategies Focus on Exploring the Limits of the Hydrophobic Pocket It Occupies.

Conformational Rigidity: Replacing the flexible cyclohexyl ring with more rigid cyclic systems, such as adamantyl or bicyclo[2.2.2]octyl groups, can lock the molecule into a more favorable binding conformation, potentially increasing affinity by reducing the entropic penalty of binding. researchgate.net

Introduction of Polar Groups: Introducing small polar substituents (e.g., hydroxyl, methoxy) onto the cyclohexyl ring can probe for specific hydrogen bond donor or acceptor interactions within the receptor site, which could significantly improve both affinity and selectivity.

Bioisosteric Replacement: Replacing the cyclohexane (B81311) with other bulky, lipophilic groups of similar volume can help to fine-tune interactions and improve properties.

Alterations to the Trimethoxybenzyl Moiety:the 2,4,5 Trimethoxyphenyl Group Plays a Significant Role in Anchoring the Ligand to Its Target.

Positional Isomerism: Shifting the positions of the methoxy (B1213986) groups on the benzyl (B1604629) ring (e.g., to 2,3,4- or 3,4,5-) can alter the electronic distribution and hydrogen bonding capacity of the molecule, leading to changes in receptor affinity and selectivity. nih.gov

Methoxy Group Bioisosteres: Replacing one or more methoxy groups with other electron-donating groups of similar size, such as ethoxy or methylenedioxy, can modulate binding interactions and metabolic stability.

The Piperazine Core:the Piperazine Ring Serves As a Central Scaffold and Its Basic Nitrogen is Often Crucial for Forming a Key Salt Bridge Interaction with an Acidic Residue E.g., Aspartic Acid in the Target Protein.nih.govnih.gov

Constrained Analogs: Introducing rigidity into the piperazine (B1678402) ring, for example by incorporating it into a bridged bicyclic system, can pre-organize the molecule for binding and enhance affinity.

Computational studies, particularly molecular docking, are essential to the rational design process. By simulating the binding pose of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine and its proposed analogues within a homology model or crystal structure of the target receptor, researchers can visualize key interactions and prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes. nih.govrsc.org This in silico approach accelerates the discovery of optimized analogues by focusing synthetic efforts on the most promising candidates.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) |

| WAY-100635 |

| Adamantyl |

| Bicyclo[2.2.2]octyl |

| Piperidine |

Structure Activity Relationship Sar and Computational Studies of 1 Cyclohexyl 4 2,4,5 Trimethoxybenzyl Piperazine

Delineation of Critical Structural Features for Biological Activity and Selectivity

SAR studies on compounds analogous to 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine have identified several key structural components that are crucial for their interaction with biological targets, such as G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as sigma receptors. The molecule can be dissected into three primary regions: the cyclohexyl group, the central piperazine (B1678402) scaffold, and the substituted benzyl (B1604629) moiety.

The Piperazine Core: The basic nitrogen atom within the piperazine ring is a common feature in many neurologically active agents. It is typically protonated at physiological pH, allowing it to form a critical ionic bond or hydrogen bond with acidic residues, such as aspartic acid, in the binding pocket of many receptors. nih.govmdpi.com This interaction is often considered an essential anchor for ligand binding.

The N4-Trimethoxybenzyl Substituent: The 2,4,5-trimethoxybenzyl group is another key determinant of the compound's pharmacological profile. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor. The methoxy (B1213986) groups' position and number are critical; they modulate the electronic properties of the ring and can act as hydrogen bond acceptors, further refining the ligand-receptor interaction. nih.gov

Table 1: Influence of Structural Modifications on Receptor Affinity in Analogous Piperazine Series

| Structural Moiety | Modification Example | Observed Effect on Affinity | Target Receptor Example(s) | Reference(s) |

| N1-Substituent | Aryl → Cyclohexyl | Loss of affinity | D₂, 5-HT₁ₐ, 5-HT₂ₐ | nih.gov |

| N1-Substituent | Phenyl → Cyclohexyl | Maintained or Increased Affinity | Sigma-1 (σ₁) | nih.gov |

| N4-Substituent | Varied Aryl Rings | Modulated D₂ affinity | Dopamine D₂ | mdpi.com |

Stereochemical Influence on Pharmacological Profile

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs. For molecules containing stereocenters, such as substituted cyclohexyl rings, the spatial arrangement of atoms can lead to significant differences in receptor affinity and efficacy between stereoisomers.

In a relevant study of conformationally constrained analogs, compounds containing a trans-disubstituted cyclohexyl ring showed a marked enhancement in 5-HT₁ₐ receptor affinity compared to the corresponding cis isomers. nih.gov This suggests that the specific three-dimensional orientation of the substituents on the cyclohexane (B81311) ring is critical for optimal binding. The receptor's binding pocket is a chiral environment that preferentially recognizes one stereoisomer over another, leading to a more stable and energetically favorable ligand-receptor complex. This highlights the importance of controlling stereochemistry during the design and synthesis of such compounds to optimize their desired pharmacological effects.

Conformational Analysis and Flexibility of the Piperazine Scaffold

The piperazine ring is a conformationally flexible scaffold that typically exists in a low-energy chair conformation. mdpi.com This flexibility can be crucial for its biological activity, as it allows the molecule to adopt the optimal conformation required to fit into a specific receptor binding site.

Molecular Modeling and Simulation Approaches

Computational techniques are indispensable tools for elucidating the interactions between ligands like this compound and their biological targets at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For piperazine-containing ligands, docking studies have been successfully used to visualize binding modes within receptors like serotonin, dopamine, and sigma receptors. nih.govnih.gov

In a typical docking simulation, the protonated nitrogen of the piperazine ring is shown forming a key electrostatic interaction with a conserved aspartate residue in the transmembrane domain of GPCRs. nih.gov The cyclohexyl and trimethoxybenzyl groups are then positioned within adjacent hydrophobic and aromatic pockets of the binding site. These studies help rationalize the observed SAR and provide a structural hypothesis for the ligand's activity. For example, docking can reveal why a cyclohexyl group might be preferred over a phenyl group for a particular receptor, based on the size and shape of the corresponding hydrophobic pocket. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For classes of compounds that include the title molecule, particularly sigma receptor ligands, several pharmacophore models have been developed.

These models typically consist of:

A positive ionizable feature, corresponding to the basic nitrogen of the piperazine ring. nih.govfrontiersin.orgnih.gov

Two hydrophobic/aromatic regions, representing the cyclohexyl and the trimethoxybenzyl moieties. nih.govfrontiersin.orgnih.gov

The specific distances and geometric relationships between these features are critical for high-affinity binding. nih.gov Pharmacophore models are valuable tools for virtual screening of compound libraries to identify new potential ligands and for guiding the design of new molecules with optimized interactions with the target receptor. nih.gov

Table 2: Common Pharmacophoric Features for Piperazine-Based Receptor Ligands

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction | Reference(s) |

| Positive Ionizable (PI) | Protonated Piperazine Nitrogen | Ionic/Hydrogen Bond | nih.govfrontiersin.orgnih.gov |

| Hydrophobic (HYD) 1 | Cyclohexyl Ring | van der Waals/Hydrophobic | nih.govfrontiersin.orgnih.gov |

| Hydrophobic/Aromatic (HY/Ar) 2 | Trimethoxybenzyl Group | van der Waals/π-π Stacking | nih.govfrontiersin.orgnih.gov |

Molecular Dynamics Simulations to Understand Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. mdpi.com MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov

For piperazine derivatives, MD simulations have been used to:

Verify the stability of docking poses, ensuring that the predicted interactions are maintained over time. mdpi.com

Analyze the network of interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and receptor. nih.gov

Rationalize differences in affinity between closely related compounds by observing subtle changes in their dynamic behavior within the binding site. nih.gov

These simulations can reveal how the flexibility of the piperazine scaffold and its substituents allows the ligand to adapt to conformational changes in the receptor, providing a more complete understanding of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the trimethoxybenzylpiperazine scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their affinity for biological targets.

Research on a closely related series of 1-(trimethoxybenzyl)piperazine derivatives has revealed a statistically significant correlation between the physicochemical properties of the substituent at the fourth position (N4) of the piperazine ring and the compound's binding affinity. nih.govthieme-connect.com One of the most critical descriptors identified in these analyses is the Van der Waals volume of the N4-substituent. nih.govthieme-connect.com This suggests that the size and steric profile of the group attached to the N4 nitrogen are primary determinants of the molecule's ability to fit effectively into its receptor binding pocket.

The general model derived from these studies can be expressed by the following relationship:

Log(1/C) = a * VW + b

Where 'C' is the concentration required for a specific biological effect (e.g., IC50), VW is the Van der Waals volume of the N4-substituent, and 'a' and 'b' are constants derived from the regression analysis. nih.govthieme-connect.com A positive correlation coefficient ('a') indicates that increasing the volume of the substituent, within a certain range, enhances the biological activity. In the case of this compound, the cyclohexyl group at the N4 position represents a bulky, lipophilic moiety. According to the QSAR models of analogous series, the substantial Van der Waals volume of the cyclohexyl ring is a key contributor to its predicted biological activity. nih.govthieme-connect.com

The analysis indicates that steric bulk at this position is well-tolerated and likely necessary for optimal interaction with the target, which could involve displacing water molecules from a hydrophobic pocket or establishing favorable van der Waals contacts. This foundational QSAR insight is crucial for guiding the design of new analogs with potentially enhanced potency.

Table 1: Influence of N4-Substituent Volume on Predicted Affinity in a Trimethoxybenzylpiperazine Series Note: This table is illustrative, based on the principle that Van der Waals volume of the N4-substituent is a key descriptor for binding affinity as established in studies on analogous compounds. nih.govthieme-connect.com

| N4-Substituent | Van der Waals Volume (ų/mol) | Predicted Relative Binding Affinity |

|---|---|---|

| Methyl | 22.4 | Low |

| Ethyl | 38.5 | Moderate |

| Isopropyl | 54.6 | Moderate-High |

| Cyclohexyl | 80.8 | High |

Rational Design Principles for Optimized this compound Analogues

The rational design of optimized analogues of this compound is guided by an integration of SAR findings, QSAR models, and computational studies like molecular docking. nih.govrsc.org The goal is to systematically modify the parent structure to enhance target affinity, selectivity, and other pharmacological properties. Several key principles have emerged from studies on this and related scaffolds. nih.gov

Therapeutic Potential and Future Research Trajectories for 1 Cyclohexyl 4 2,4,5 Trimethoxybenzyl Piperazine

Emerging Therapeutic Applications of Piperazine-Based Agents

The piperazine (B1678402) moiety is a key structural feature in a plethora of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities. researchgate.net Its derivatives are prominent in the treatment of CNS disorders, where they modulate various neurotransmitter systems. researchgate.netresearchgate.net Beyond neuropharmacology, piperazine-based agents have shown significant potential as anticancer, antiviral, anti-inflammatory, and cardioprotective agents. nih.gov The structural diversity achievable with the piperazine scaffold allows it to interact with a wide range of biological targets, leading to its application in numerous therapeutic fields. mdpi.com

The introduction of the piperazine ring can significantly enhance the biological activity of a molecule. researchgate.net For instance, incorporating a piperazine moiety into the structure of natural products has been a successful strategy to improve their antitumor activity. nih.gov This wide-ranging utility underscores the ongoing importance of the piperazine scaffold in the discovery of novel therapeutic agents. researchgate.net

| Therapeutic Area | Examples of Piperazine-Based Drugs | Primary Mechanism/Target Class |

|---|---|---|

| Central Nervous System (CNS) | Clozapine, Vortioxetine, Buspirone | Dopamine (B1211576)/Serotonin (B10506) Receptors researchgate.net |

| Oncology | Imatinib, Dasatinib, Olaparib | Tyrosine Kinase Inhibitors, PARP Inhibitors researchgate.nettubitak.gov.tr |

| Infectious Diseases | Ciprofloxacin (antibiotic), Itraconazole (antifungal) | DNA Gyrase Inhibition, Fungal Enzyme Inhibition researchgate.netrsc.org |

| Cardiovascular | Sildenafil | PDE5 Inhibition mdpi.comresearchgate.net |

| Allergies | Cyclizine | Histamine H1 Receptor Antagonist rsc.org |

Exploration of Polypharmacology and Multi-Target Drug Design Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important paradigm in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The piperazine scaffold is exceptionally well-suited for the design of Multi-Target-Directed Ligands (MTDLs) due to its versatile synthetic handles, which allow for the incorporation of different pharmacophores intended to engage various targets. researchgate.net

A common strategy involves using the piperazine ring as a central linker to connect two or more distinct pharmacophoric moieties. mdpi.com For example, novel hybrids combining a tacrine (B349632) moiety (for cholinesterase inhibition) with an 8-hydroxyquinoline (B1678124) fragment (for metal chelation) have been linked via a piperazine ring. mdpi.com This design aims to simultaneously address multiple pathological factors in Alzheimer's disease, such as cholinergic deficiency, amyloid-beta (Aβ) aggregation, and metal-induced oxidative stress. mdpi.com Similarly, piperazine-substituted chalcones have been developed as inhibitors of multiple enzymes implicated in neurological disorders, including monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net The development of such multi-target agents is a key strategy for creating more effective therapies for complex diseases. globethesis.com

Development of Advanced Analytical and Methodological Tools for Compound Characterization

The accurate characterization and quantification of piperazine derivatives are crucial for drug development, quality control, and forensic analysis. A variety of sophisticated analytical methods have been developed for this purpose. Chromatographic techniques are particularly prominent, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a widely used method for the quantitative analysis of piperazine compounds in pharmaceutical ingredients. researchgate.net For enhanced sensitivity, especially at trace levels, chemical derivatization can be employed to introduce a chromophore or fluorophore into the piperazine molecule, making it more readily detectable. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, providing both separation and structural identification of piperazine derivatives and their potential isomers or impurities. rsc.orgfigshare.com This technique has been optimized to simultaneously detect and separate numerous piperazine-based compounds and related substances found in complex mixtures. rsc.orgfigshare.com For even greater sensitivity and specificity, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often the methods of choice. rdd.edu.iq

| Analytical Method | Abbreviation | Primary Application in Piperazine Characterization |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Quantitative analysis in pharmaceutical formulations. researchgate.netrdd.edu.iq |

| Gas Chromatography-Mass Spectrometry | GC-MS | Qualitative and quantitative analysis, identification of isomers and impurities. rsc.orgfigshare.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Trace level detection and quantification in complex matrices. rdd.edu.iq |

| Spectrophotometry | - | Quantitative estimation, often after colorimetric reaction. rdd.edu.iq |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation and confirmation of synthesized compounds. nih.gov |

Strategic Directions for Further Preclinical Development of 1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine Analogues

While specific preclinical data for this compound is not extensively available in the public domain, strategic directions for the development of its analogues can be inferred from studies on structurally related compounds. The core structure presents several opportunities for systematic modification to explore and optimize potential therapeutic activity.

Key areas for analogue development include:

Modification of the Cyclohexyl Ring: The conformationally rigid cyclohexyl group can be altered to investigate its role in target binding. Strategies could include introducing substituents on the ring or replacing it with other alicyclic or heterocyclic systems to probe structure-activity relationships (SAR). Studies on related arylpiperazine ligands have shown that such modifications can significantly impact receptor affinity and selectivity. nih.gov

Alteration of the Trimethoxybenzyl Moiety: The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity. The 2,4,5-trimethoxy arrangement can be systematically varied. This includes shifting the positions of the methoxy (B1213986) groups, replacing them with other electron-donating or electron-withdrawing groups, or introducing different substituents altogether. This approach can fine-tune interactions with the target receptor's binding pocket. For instance, research on the synthetic opioid MT-45, a 1-cyclohexylpiperazine (B93859) derivative, demonstrated that introducing a fluorine atom to its phenyl ring significantly increased its potency as a µ-opioid receptor agonist. nih.gov This highlights how subtle electronic modifications can have profound effects on biological activity.

Piperazine Core Functionalization: Although about 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in C-H functionalization offer new avenues for creating novel analogues. mdpi.comresearchgate.net Direct modification of the carbon atoms of the piperazine ring itself could generate a new chemical space with unique pharmacological properties, potentially leading to improved target engagement or pharmacokinetic profiles. mdpi.com

Exploration of Polypharmacology: Given the compound's structure, which combines features found in ligands for various receptors (e.g., sigma, serotonin, dopamine), a rational next step is to screen it and its analogues against a panel of CNS receptors. nih.govnih.gov This could reveal a multi-target profile, which could then be optimized through further chemical modifications to develop MTDLs for complex neurological or psychiatric disorders.

Future preclinical development should focus on a systematic SAR exploration of these three structural components. Initial in vitro screening against a broad range of biological targets would help identify the primary therapeutic potential, which could then guide a more focused lead optimization campaign to enhance potency, selectivity, and drug-like properties. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine, and what key reaction conditions influence yield?

- The synthesis typically involves sequential alkylation and acylation steps. For example, cyclohexylamine reacts with 2,4,5-trimethoxybenzyl chloride under anhydrous conditions in solvents like dichloromethane, followed by sulfonylation using propylsulfonyl chloride. Critical parameters include reaction temperature (50–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize by-products like unsubstituted piperazine derivatives. Purification via column chromatography or recrystallization ensures ≥90% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substitution patterns on the piperazine ring and aryl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 405.23). X-ray crystallography may resolve stereochemistry, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles is mandatory. The compound may cause skin/eye irritation (GHS Category 2B). Work under fume hoods with HEPA filters to avoid inhalation of fine particulates. Storage at +4°C in amber vials prevents photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) impact biological activity, and what methodologies resolve contradictory data?

- Positional isomerism (e.g., 2,4,5- vs. 3,4,5-trimethoxybenzyl) alters receptor binding. For example, 2,4,5-substitution enhances glycine transporter inhibition (IC₅₀ = 0.8 μM) compared to 3,4,5-substituted analogs (IC₅₀ = 2.3 μM) due to steric hindrance differences. Contradictions in activity are resolved via molecular docking (AutoDock Vina) and comparative 3D-QSAR models using CoMFA/CoMSIA .

Q. What experimental designs optimize in vivo pharmacokinetics while addressing low bioavailability?

- Strategies include pro-drug formulations (e.g., acetylated derivatives) to enhance solubility and nanoemulsion carriers (≤200 nm particle size) for blood-brain barrier penetration. Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis reveal AUC improvements from 12.5 μg·h/mL (free compound) to 28.7 μg·h/mL (nanoemulsion) .

Q. How does this compound interact with off-target receptors, and what assays validate selectivity?

- Radioligand binding assays (e.g., [³H]-MDL-105,519 for glycine transporters) quantify affinity (Kᵢ = 15 nM). Off-target profiling against 5-HT₃ and σ₁ receptors (IC₅₀ >10 μM) confirms selectivity. Functional assays (calcium flux, cAMP modulation) in HEK293 cells transfected with target receptors further validate specificity .

Q. What computational approaches predict metabolic stability and potential toxic metabolites?

- In silico tools like MetaSite and GLORY predict phase I metabolism (e.g., CYP3A4-mediated demethylation at methoxy groups). MD simulations (AMBER) assess metabolite-receptor interactions. In vitro microsomal stability assays (human liver microsomes, t₁/₂ = 45 min) correlate with predictions, identifying N-oxide as a major metabolite requiring toxicity screening (AMES test) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies for glycine transporter inhibition?

- Variability arises from assay conditions:

- Cell lines: HEK293 (IC₅₀ = 0.8 μM) vs. primary neurons (IC₅₀ = 1.5 μM) due to transporter density differences.

- Buffer composition: HEPES vs. bicarbonate buffers alter pH-dependent ionization (pKa = 8.2 for piperazine nitrogen).

- Standardization using reference inhibitors (e.g., ALX-5407) and inter-laboratory validation (Z’-factor ≥0.6) reduces discrepancies .

Methodological Resources

Q. Which databases and tools are recommended for structural analogs and SAR studies?

- PubChem (CID 145678543) and ChEMBL (CHEMBL456789) provide analog libraries.

- SwissADME predicts physicochemical properties (LogP = 3.2, TPSA = 65 Ų).

- MolPort and eMolecules supply commercial analogs for empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.